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Compound of Interest

Compound Name:
4-(2-

phenoxypropanoyl)morpholine

Cat. No.: B6019063

Get Quote

Executive Summary & Chemical Identity[1]
4-(2-phenoxypropanoyl)morpholine represents a distinct class of morpholine amides, a

functional group increasingly valued in drug discovery and agrochemistry for its "Goldilocks"

stability profile—more robust than Weinreb amides yet sufficiently reactive for late-stage

functionalization [1].

This guide provides a rigorous thermodynamic analysis of this molecule, distinguishing

between its kinetic inertness (shelf-life stability) and thermodynamic potential (degradation

pathways). Unlike its amine counterparts (e.g., Fenpropimorph), the presence of the carbonyl

group at the C1 position relative to the morpholine nitrogen fundamentally alters its stability

profile, imparting significant resistance to oxidative degradation while introducing susceptibility

to specific hydrolytic pathways.
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Property Value / Description

IUPAC Name 4-(2-phenoxypropanoyl)morpholine

Molecular Formula C₁₃H₁₇NO₃

Functional Class Morpholine Amide / Phenoxy ether

Key Moiety

Amide bond (

) with

-phenoxy substitution

Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)

Thermodynamic State
Solid (Predicted MP: 65–85°C based on analogs

[1])

Theoretical Thermodynamic Profile
The Morpholine Amide Resonance
The thermodynamic stability of 4-(2-phenoxypropanoyl)morpholine is governed by the

resonance stabilization energy of the amide bond. The morpholine oxygen atom, although

separated by the ethylene bridge, exerts an inductive withdrawing effect (

), which slightly reduces the electron density on the amide nitrogen compared to a piperidine
analog.

However, the amide bond itself exhibits a resonance energy of approximately 20–22 kcal/mol.

This high barrier to rotation and cleavage renders the molecule thermodynamically stable at

neutral pH and ambient temperatures.

Solid-State Thermodynamics
In the solid state, this compound likely adopts a crystalline lattice stabilized by:

Dipole-Dipole Interactions: Between the carbonyl oxygen and the morpholine ether oxygen

of adjacent molecules.
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-Stacking: Potential face-to-face or edge-to-face stacking of the phenoxy rings.

Critical Insight: Polymorphism is a significant risk for this structure. The flexibility of the ether

linkage (

) allows for multiple conformational rotamers that can pack into distinct unit cells with varying
thermodynamic stabilities (monotropic vs. enantiotropic systems).

Degradation Pathways & Kinetics[3]
The two primary thermodynamic vectors for instability are Hydrolysis (Amide cleavage) and

Thermal Decomposition (Pyrolysis).

Hydrolytic Stability (pH-Dependent)
While morpholine amides are noted for their operational stability [2], they are not immune to

hydrolysis. The degradation follows pseudo-first-order kinetics under buffered conditions.

Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the carbon for

nucleophilic attack by water. The inductive effect of the

-phenoxy group stabilizes the transition state, potentially accelerating hydrolysis compared to
simple alkyl morpholine amides.

Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide. The morpholine ring is a

relatively poor leaving group (

of conjugate acid ~8.3), making this pathway slow at ambient temperature.

Thermal Decomposition
Thermal gravimetric analysis (TGA) of analogous morpholine amides suggests an onset of

degradation (

) typically >200°C [1]. The decomposition mechanism likely involves:

Homolytic Cleavage:

bond rupture.
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Radical Recombination: Formation of morpholine and phenoxy-derived radicals.

Visualization: Degradation Mechanism
The following diagram illustrates the competing pathways for degradation, essential for

interpreting forced degradation data.
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Figure 1: Mechanistic pathways for the hydrolytic and thermal degradation of 4-(2-
phenoxypropanoyl)morpholine.

Experimental Protocols for Stability Validation
As a scientist, relying on literature values for a specific derivative is insufficient. You must

validate the thermodynamic parameters experimentally. The following protocols are designed to

be self-validating, meaning they include internal checks to ensure data integrity.

Protocol A: Arrhenius Kinetics (Accelerated Hydrolysis)
Objective: Determine the Activation Energy (
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) and shelf-life (

) at 25°C.

Reagents:

0.1 N HCl (Acidic stress)

0.1 N NaOH (Basic stress)

50 mM Phosphate Buffer pH 7.4 (Neutral control)

HPLC-grade Acetonitrile (ACN)

Workflow:

Preparation: Dissolve 4-(2-phenoxypropanoyl)morpholine in ACN/Buffer (20:80) to a

concentration of 100 µg/mL.

Incubation: Aliquot samples into sealed HPLC vials and incubate at three isotherms: 50°C,

60°C, and 70°C.

Sampling: Inject samples every 24 hours for 5 days.

Analysis: Reverse-phase HPLC (C18 column, UV detection at 220 nm and 270 nm).

Self-Validation Step: Ensure mass balance. The sum of the Area% of the parent peak +

Area% of the hydrolysis product (2-phenoxypropanoic acid) must equal 100% ± 2%. If not,

a secondary degradation pathway (e.g., oxidation) is active.

Calculation: Plot

vs

(Kelvin).

A linear regression with

confirms Arrhenius behavior.
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Protocol B: Solid-State Thermal Stress (DSC/TGA)
Objective: Define the melting point and thermal decomposition onset.

Workflow:

TGA (Thermogravimetric Analysis):

Ramp: 10°C/min from 30°C to 400°C under Nitrogen.

Success Criteria: No mass loss (< 0.5%) before the melting endotherm. Mass loss onset (

) indicates thermal instability.

DSC (Differential Scanning Calorimetry):

Cycle: Heat to 10°C above predicted MP, Cool to -20°C, Heat to decomposition.

Insight: An endotherm on the first heat followed by an exotherm suggests melting followed

by decomposition. Multiple endotherms suggest polymorphism.

Stability-Indicating Workflow
To systematically assess the thermodynamic stability, follow this decision matrix. This ensures

no resources are wasted on full kinetic studies if the compound fails early-stage stress testing.
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Figure 2: Decision tree for thermodynamic stability assessment.
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Conclusion
4-(2-phenoxypropanoyl)morpholine is predicted to exhibit high thermodynamic stability in the

solid state and moderate-to-high stability in solution at neutral pH. The morpholine amide bond

provides a robust kinetic barrier against hydrolysis, superior to many active esters or simple

amides. However, the proximity of the phenoxy ether oxygen to the carbonyl center introduces

a unique electronic environment that necessitates specific pH-dependent profiling.

Researchers should prioritize polymorph screening (DSC) and acid-catalyzed hydrolysis

kinetics (Protocol A) to fully define the developability of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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